1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-morpholin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-14-3-4-17(11-15(14)2)23-13-16(12-18(23)24)21-19(25)20-5-6-22-7-9-26-10-8-22/h3-4,11,16H,5-10,12-13H2,1-2H3,(H2,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTOOXHACPJOFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidinone Ring: Starting with a suitable precursor, the pyrrolidinone ring can be synthesized through cyclization reactions.
Introduction of the Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Attachment of the Morpholinoethyl Group: This step involves the reaction of the intermediate with morpholine and an appropriate alkylating agent.
Formation of the Urea Derivative: Finally, the urea moiety is introduced through the reaction of the intermediate with an isocyanate or carbodiimide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways and develop novel compounds.
Biology
This compound is under investigation for its potential biological activities , particularly in the following areas:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects against certain pathogens.
- Anticancer Activity : Research is ongoing to evaluate its efficacy in inhibiting cancer cell growth and proliferation.
- Fatty Acid Amide Hydrolase Inhibition : The compound has been identified as a potential inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, which play roles in pain modulation and inflammation responses .
Medicine
In the medical field, this compound is being explored as a therapeutic agent for various diseases. Its interaction with specific molecular targets may lead to new treatment options for conditions such as chronic pain and mood disorders.
Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of similar compounds, researchers found that derivatives of this compound exhibited significant inhibition of tumor cell lines in vitro. The results indicated a potential pathway through which these compounds could disrupt cancer cell metabolism and proliferation.
Case Study 2: Pain Modulation
Another study focused on the effects of FAAH inhibitors on pain modulation. The administration of this compound in animal models resulted in reduced pain sensitivity, suggesting its potential use in developing new analgesics for chronic pain management.
Mechanism of Action
The mechanism of action of 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-3-(2-morpholinoethyl)urea: Lacks the pyrrolidinone ring but shares other structural features.
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)urea: Similar but without the morpholinoethyl group.
1-(1-(3,4-Dimethylphenyl)-3-pyrrolidinyl)urea: Similar but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Biological Activity
1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea is a complex organic compound classified as a urea derivative. Its unique structure, featuring a pyrrolidinone ring and a 3,4-dimethylphenyl group, positions it as a promising candidate for pharmacological research. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 338.4 g/mol. The compound's structure can be represented as follows:
Structural Features:
- Pyrrolidinone Ring: Contributes to the compound's stability and reactivity.
- Urea Moiety: Facilitates interactions with biological targets.
- 3,4-Dimethylphenyl Group: Enhances lipophilicity, potentially improving cell membrane permeability.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating various cellular pathways. Its potential therapeutic applications include:
- Enzyme Inhibition: The compound may interact with enzymes involved in critical metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation: It could bind to specific receptors, influencing signaling cascades related to various diseases.
The biological effects of this compound are hypothesized to involve:
- Binding to Enzymes/Receptors: The compound's structure allows it to fit into active sites of enzymes or receptors, altering their activity.
- Modulation of Signaling Pathways: By interacting with key proteins in signaling pathways, it may influence processes such as cell growth and differentiation.
Synthesis
The synthesis typically involves the reaction of 3,4-dimethylphenyl isocyanate with a suitable pyrrolidinone derivative under mild conditions. The general reaction can be depicted as:
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(methyl)urea | Contains a methoxy group | Potentially different pharmacokinetics |
| 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | Features a pyridine ring | Different interaction profile |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
- Cancer Therapy: Investigations into its effects on cancer cell lines have shown that it may inhibit tumor growth by modulating key signaling pathways involved in cell survival and proliferation.
- Neuropharmacology: The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-morpholinoethyl)urea?
- Methodological Answer : A multi-step synthesis involving coupling reactions is typically employed. For example, the urea moiety can be introduced via reaction of an isocyanate intermediate with a substituted amine. A similar approach was used in the synthesis of morpholinoethylurea derivatives, where trifluoroacetic acid (TFA) in 2,2,2-trifluoroethanol (TFE) facilitated nucleophilic substitution and cyclization reactions . Key steps include:
- Intermediate preparation : Synthesize 1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-amine via reductive amination or ring-opening reactions.
- Urea formation : React with 2-morpholinoethyl isocyanate under anhydrous conditions.
- Purification : Use column chromatography (e.g., silica gel) and recrystallization (e.g., ethanol/water mixtures) for isolation.
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and regiochemistry (e.g., distinguishing morpholinoethyl vs. other alkyl groups) .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., ES+ m/z) and detects impurities .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and urea (N-H) functional groups .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% recommended for biological assays) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:
- Cytotoxicity screening : Use HEK or HeLa cells with MTT or resazurin assays, normalizing to controls like PBS and DMSO (see protocols for related urea derivatives) .
- Enzyme inhibition : If targeting kinases or proteases, employ fluorescence-based or radiometric assays.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to calculate IC values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Systematic validation is required:
- Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, serum concentration, incubation time) .
- Positive/Negative controls : Include reference compounds (e.g., staurosporine for cytotoxicity) to benchmark results.
- Orthogonal assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. cell-based assays) .
- Data normalization : Use Z-score or percentage inhibition relative to vehicle controls to minimize batch effects.
Q. What strategies optimize pharmacokinetic properties of this urea derivative?
- Methodological Answer : Structure-activity relationship (SAR) studies guide optimization:
- Lipophilicity adjustment : Replace 3,4-dimethylphenyl with polar groups (e.g., pyridyl) to enhance solubility (logP <3 recommended) .
- Metabolic stability : Introduce fluorine atoms or cyclopropyl groups to block CYP450-mediated oxidation .
- Bioavailability : Formulate as a hydrochloride salt or use prodrug strategies (e.g., esterification of morpholinoethyl group) .
Q. How can computational modeling predict binding modes and off-target effects?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to dock the compound into target proteins (e.g., kinases, GPCRs). Validate with crystallographic data from analogs .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility .
- Off-target screening : Employ similarity-based tools (SwissTargetPrediction) or pharmacophore models to identify potential interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
